2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)13-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYQUIGRBJXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887707-33-7 | |
| Record name | 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887707-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-5-hydroxymethylpyridine. The process begins with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinoyl chloride. This intermediate is then hydrogenated catalytically to produce 6-hydroxynicotinaldehyde, which is further hydrogenated to yield 2-hydroxy-5-hydroxymethylpyridine. Finally, chlorination of this compound results in the formation of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table compares key structural and physical properties of 2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine with related pyridine derivatives:
Key Observations :
- Substituent Effects : The chloromethyl (-CH₂Cl) group in the target compound enhances reactivity compared to simple chloro or methyl substituents, enabling nucleophilic substitution or cross-coupling reactions .
- Electron-Withdrawing Groups : The -CF₃ group stabilizes the pyridine ring through electron withdrawal, influencing both chemical reactivity and biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via vapor-phase chlorination/fluorination of precursor pyridines (e.g., 2-chloro-5-methylpyridine) at >300°C using transition metal catalysts like iron fluoride (FeF₃). Control of chlorine gas molar ratios and temperature minimizes by-products (e.g., multi-chlorinated derivatives) .
- Critical Parameters : Catalyst selection, reaction temperature, and gas-phase stoichiometry directly impact regioselectivity and purity. Post-synthesis purification (e.g., catalytic hydrogenolysis) reduces unwanted by-products .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The chloromethyl group at the 5-position is highly reactive toward nucleophiles (e.g., amines, thiols) under mild conditions (polar aprotic solvents, 40–60°C). This facilitates synthesis of derivatives like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate in agrochemicals .
- Data Interpretation : Compared to analogs lacking chloromethyl (e.g., 3-chloro-5-(trifluoromethyl)pyridine), reactivity increases by 3–5× due to enhanced electrophilicity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodology :
- NMR : ¹⁹F NMR distinguishes trifluoromethyl environments; δ ~ -60 ppm (CF₃) vs. -70 ppm for fluorinated by-products .
- GC-MS : Monitors vapor-phase synthesis efficiency and detects low-concentration impurities (e.g., 2,3-dichloro derivatives) .
- X-ray crystallography : Resolves regiochemical ambiguities in substitution reactions .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group dictate regioselectivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing CF₃ group at the 3-position deactivates the pyridine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the 4-position. Computational studies (DFT) show a 15–20 kcal/mol activation barrier difference between 4- and 6-positions .
- Experimental Validation : Pd-catalyzed coupling with 2,4-difluorophenylboronic acid yields 2',6'-difluoro-3'-(5-(trifluoromethyl)pyridin-2-yl)-biphenyl-4-carbonitrile, confirmed via X-ray .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Process Optimization :
- Recycling : Multi-chlorinated by-products (e.g., 2,3,5-trichloro derivatives) are hydrogenolyzed to 3-(trifluoromethyl)pyridine and reintroduced into the reactor, reducing waste .
- Continuous Flow Systems : Improve heat transfer and reduce side reactions (e.g., over-chlorination) compared to batch reactors .
Q. How does the compound’s structure-activity relationship (SAR) inform its use in agrochemical development?
- Case Study : Derivatives like chlorfluazuron (a benzoylurea insecticide) rely on the chloromethyl group for binding to chitin synthase. Removal of this group reduces insecticidal activity by >90% .
- Comparative Analysis : Analog 2-chloro-5-(trifluoromethyl)pyridine lacks the chloromethyl group and shows no bioactivity, underscoring its critical role .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?
- Resolution : Discrepancies arise from solvent choice. In aqueous NaOH, the chloromethyl group undergoes hydrolysis to a hydroxymethyl derivative (t₁/₂ = 2 h at pH 12). However, in anhydrous DMF with K₂CO₃, stability increases (t₁/₂ > 24 h) due to reduced nucleophilic attack .
Q. How can divergent yields in fluorination reactions be reconciled?
- Root Cause : Fluorination efficiency varies with catalyst phase (vapor vs. liquid). Vapor-phase reactions with FeF₃ yield 75–80% purity, while liquid-phase methods using HF-pyridine complexes achieve >95% but require hazardous handling .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
